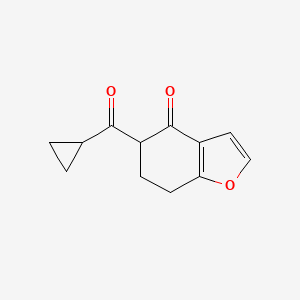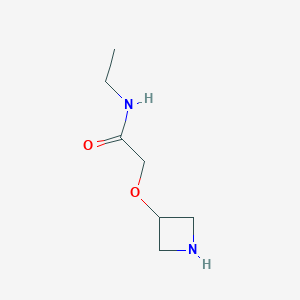
2-(azetidin-3-yloxy)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azetidin-3-yloxy)-N-ethylacetamide is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the azetidine ring in various compounds has been associated with a range of pharmacological activities, making them valuable in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N-ethylacetamide can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the generation of polysubstituted 2-azetidinones via in situ generation of a vanillinyl ketene and electrocyclic reaction of the corresponding zwitterionic intermediate . This approach is highly stereoselective and involves a formal [2 π + 2 π] cycloaddition between Schiff bases and the aryloxyketene.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(azetidin-3-yloxy)-N-ethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired transformation.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, triethylamine, and benzenesulfonyl chloride . Reaction conditions may involve refluxing in anhydrous solvents under a nitrogen atmosphere to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with Schiff bases and aryloxyketene can yield trans-β-lactams as the primary products .
Wissenschaftliche Forschungsanwendungen
2-(azetidin-3-yloxy)-N-ethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, azetidine derivatives have shown potential as antimicrobial agents, enzyme inhibitors, and anticancer agents . The unique structural properties of azetidines make them valuable in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(azetidin-3-yloxy)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(azetidin-3-yloxy)-N-ethylacetamide can be compared with other azetidine derivatives, such as 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride . While both compounds share the azetidine ring, their substituents and resulting properties may differ. The unique structural features of this compound, such as its ethylacetamide group, contribute to its distinct pharmacological profile.
List of Similar Compounds:- 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride
- 3-(prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
These compounds share the azetidine ring but differ in their substituents and resulting biological activities.
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-(azetidin-3-yloxy)-N-ethylacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-7(10)5-11-6-3-8-4-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
SQYOEZUSVSZSBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)COC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-Amino-3-(6-chloro-1H-indol-3-yl)-1-(5-((5-chloro-1H-indol-3-yl)methyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13334754.png)
![2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13334759.png)
![7-Bromo-4-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B13334763.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)
![[1,1'-Bi(cyclopropan)]-1-ylmethanamine](/img/structure/B13334775.png)
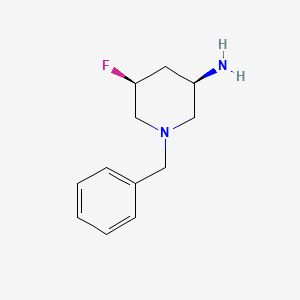
![(2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13334794.png)

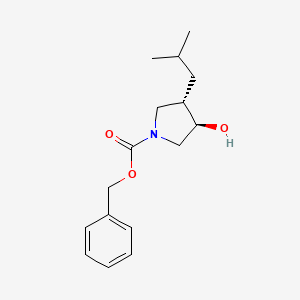
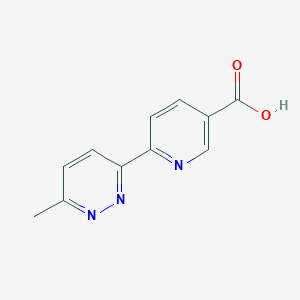
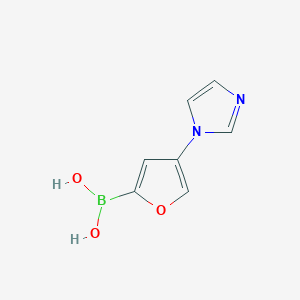
![1-isobutyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334837.png)
